

4-chloro-7-azaindole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No.: B1381876

[Get Quote](#)

The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole framework is recognized as a "privileged structure" in drug discovery.^[1] Its structural similarity to purine bases and its capacity to form robust N-H···N hydrogen bonds allow it to effectively mimic interactions of endogenous ligands with biological targets.^[3] The introduction of a nitrogen atom into the indole ring system alters key properties such as pKa, lipophilicity, and metabolic stability, providing medicinal chemists with a powerful tool for optimizing lead compounds.^[1] The 4-chloro substituent serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions, making 4-chloro-7-azaindole a highly sought-after intermediate.^[4]

Core Molecular Profile of 4-Chloro-7-azaindole Chemical Structure and IUPAC Nomenclature

The definitive chemical identity of this compound is crucial for accurate documentation and research.

- Common Name: 4-Chloro-7-azaindole
- IUPAC Name: 4-Chloro-1H-pyrrolo[2,3-b]pyridine^[5]

The image you are requesting does not exist or is no longer available.

imgur.com

- Chemical Structure:

Physicochemical Properties

The fundamental properties of 4-chloro-7-azaindole are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Source(s)
CAS Number	55052-28-3	[6] [7]
Molecular Formula	C ₇ H ₅ CIN ₂	[6] [7] [8]
Molecular Weight	152.58 g/mol	[5] [6] [7]
Appearance	White to brown solid/powder	[8]
Melting Point	174-181 °C	[8] [9]
Solubility	Slightly soluble in water	[8] [10]
SMILES	C1=C2C(NC=C2)=NC=C1	[6]
InChI Key	HNTZVGMWXCFCTA- UHFFFAOYSA-N	[11]

Synthesis and Mechanistic Considerations

Strategic Approach: N-Oxidation and Regioselective Chlorination

The synthesis of 4-chloro-7-azaindole from the parent 7-azaindole is a well-established, multi-step process that can be reliably scaled.[\[12\]](#) The core strategy involves two key transformations:

- N-Oxidation: The pyridine nitrogen of the 7-azaindole ring is not sufficiently nucleophilic for direct electrophilic substitution. Therefore, the first step is an N-oxidation reaction, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[10][12][13] This oxidation activates the pyridine ring, making the C4 position susceptible to nucleophilic attack in the subsequent step.
- Regioselective Chlorination: The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl_3) or mesyl chloride (MsCl).[10][12] The reaction proceeds via a rearrangement that regioselectively installs the chlorine atom at the C4 position, driven by the electronic properties of the N-oxide intermediate. This method is highly effective and has been demonstrated to produce the target compound in high yield. [10][12]

Detailed Experimental Protocol for Synthesis

This protocol is a representative method based on established literature procedures.[10][12] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed via spectroscopic analysis.

Materials:

- 7-Azaindole (1.0 eq)
- meta-Chloroperoxybenzoic acid (m-CPBA) (~1.5 eq)
- Phosphorus oxychloride (POCl_3) (~4.0 eq) or Mesyl Chloride (MsCl) in DMF[12]
- Solvents: Dimethoxyethane (DME) and Heptane, or Ethyl Acetate (EtOAc)[10][12]
- Aqueous Sodium Hydroxide (NaOH) or Potassium Phosphate (K_3PO_4) solution for workup

Step-by-Step Procedure:

- N-Oxide Formation:
 - Dissolve 7-azaindole (1.0 eq) in a suitable solvent system such as dimethoxyethane and heptane.[10]

- Add m-CPBA (1.5 eq) portion-wise to the solution at room temperature.
- Stir the reaction mixture for several hours until TLC analysis indicates complete consumption of the starting material.
- Filter the reaction mixture to remove the meta-chlorobenzoic acid byproduct.

- Chlorination:
 - To the filtrate containing the 7-azaindole-N-oxide, add phosphorus oxychloride (POCl_3) (4.0 eq).[10]
 - Heat the mixture to reflux (approx. 80-85 °C) and maintain for 18-20 hours.[10] The progress should be monitored by TLC or LC-MS.
- Workup and Isolation:
 - After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to ice-cold water.
 - Adjust the pH of the aqueous solution to ~10 using a 6N NaOH solution to precipitate the product.[10]
 - Collect the resulting solid by vacuum filtration.
 - Wash the filter cake with cold water and dry under vacuum to yield 4-chloro-7-azaindole as a solid. A yield of approximately 85% can be expected with this method.[10][14]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic route to 4-chloro-7-azaindole.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized 4-chloro-7-azaindole is paramount. A combination of spectroscopic techniques is employed for this purpose.

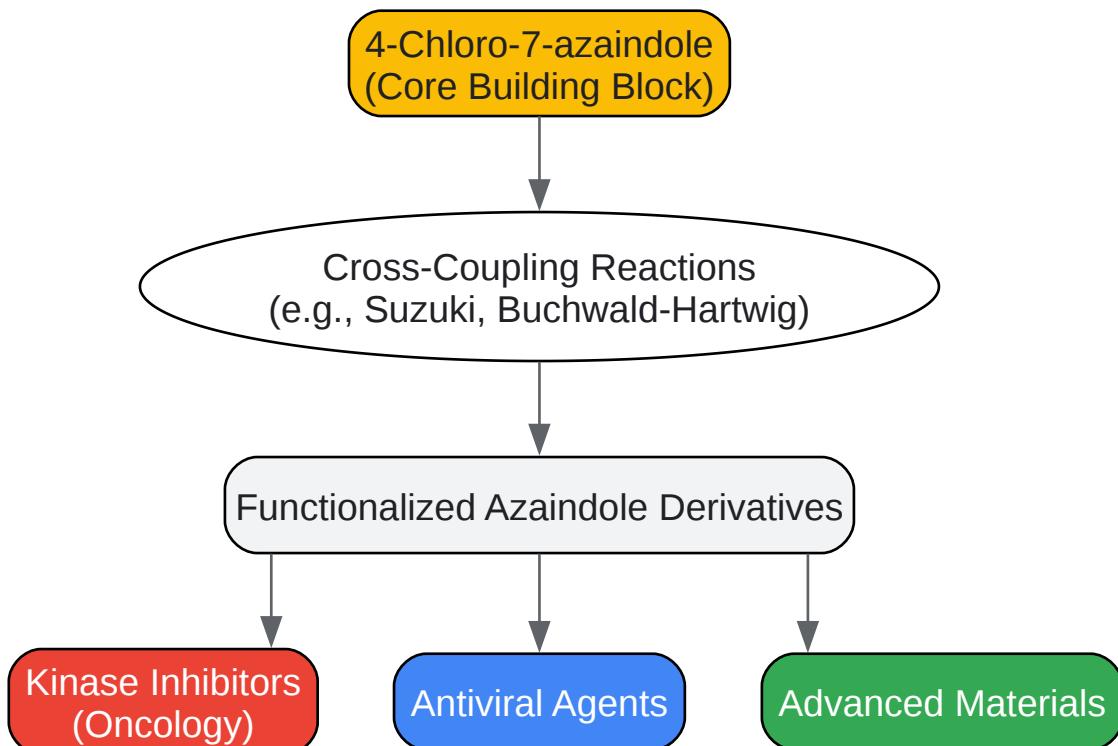
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are the primary tools for structural confirmation.[11][15] The ^1H NMR spectrum will show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, with chemical shifts and coupling constants confirming the substitution pattern. The ^{13}C NMR spectrum provides information on the carbon framework.
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[6] High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula by providing a highly accurate mass measurement.[16]
- Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretch of the pyrrole ring, which is often observed as a broad band due to hydrogen bonding.[3][17]

Analysis Method	Purpose and Expected Observations
^1H NMR	Confirms proton environment. Expect distinct aromatic signals for H2, H3, H5, and H6 protons, plus a broad singlet for the N1-H.[4][11]
^{13}C NMR	Confirms the carbon skeleton. Expect 7 distinct signals corresponding to the carbons in the bicyclic system.
Mass Spec (MS)	Verifies molecular weight (152.58 g/mol) and isotopic pattern characteristic of a monochlorinated compound.[6]
Purity (HPLC)	Quantifies the purity of the final compound, which is typically $\geq 97\%$.

Applications in Drug Discovery and Materials Science

4-Chloro-7-azaindole is not an end product but a critical starting material for more complex molecular architectures.

A Privileged Building Block for Kinase Inhibitors


The primary application of 4-chloro-7-azaindole is in the synthesis of protein kinase inhibitors for oncology and other therapeutic areas.[\[2\]](#) The 7-azaindole core acts as a hinge-binding motif in many inhibitors, while the 4-chloro position provides a reactive site for introducing other fragments of the molecule, often via Suzuki or Buchwald-Hartwig cross-coupling reactions.[\[4\]](#) [\[18\]](#)

Broader Research Applications

Beyond kinase inhibitors, 4-chloro-7-azaindole is utilized in:

- Pharmaceutical Development: As an intermediate for drugs targeting neurological disorders and viral diseases.[\[16\]](#)[\[19\]](#)
- Agrochemicals: Investigated for its potential in creating novel pesticides and herbicides.[\[19\]](#)
- Materials Science: Used in the development of organic semiconductors and fluorescent probes for biological imaging.[\[19\]](#)

Application Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Role of 4-chloro-7-azaindole as a versatile intermediate.

Conclusion

4-Chloro-7-azaindole is a high-value chemical intermediate whose strategic importance is firmly established in the landscape of modern drug discovery and materials science. Its well-defined structure, reliable synthesis, and, most importantly, the chemical versatility afforded by the chloro substituent, ensure its continued and widespread use by researchers and scientists. Understanding the core principles of its synthesis and characterization is fundamental for any professional aiming to leverage this powerful scaffold in the development of next-generation technologies and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies | MDPI [mdpi.com]
- 4. digital.csic.es [digital.csic.es]
- 5. 4-Chloro-1H-pyrrolo[2,3-b]pyridine | C7H5ClN2 | CID 11389493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. 4-Chloro-7-azaindole CAS 55052-28-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. 4-Chloro-7-azaindole, 100 g, CAS No. 55052-28-3 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 10. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]
- 11. 4-Chloro-7-azaindole(55052-28-3) 1H NMR spectrum [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 14. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Azaindole synthesis [organic-chemistry.org]
- 19. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [4-chloro-7-azaindole chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1381876#4-chloro-7-azaindole-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com